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Compound of Interest

Compound Name: 3-Chloro-5-nitrotoluene

Cat. No.: B098224 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the spectroscopic characterization of 3-Chloro-5-
nitrotoluene, a key intermediate in various synthetic pathways. The following sections present

the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along

with comprehensive protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-Chloro-5-nitrotoluene.

¹H NMR Data
The proton NMR spectrum of 3-Chloro-5-nitrotoluene was acquired in deuterated chloroform

(CDCl₃) on a 500 MHz instrument. The chemical shifts (δ) are reported in parts per million

(ppm) relative to tetramethylsilane (TMS).
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Proton Assignment
Chemical Shift (δ

ppm)
Multiplicity Integration

H-6 8.03 Broad Singlet 1H

H-2 7.94 Broad Singlet 1H

H-4 7.50 Broad Singlet 1H

-CH₃ 2.46 Singlet 3H

Note: The aromatic protons, though appearing as broad singlets in the cited data, are expected

to show fine coupling. Further high-resolution analysis may resolve these into multiplets.[1][2]

¹³C NMR Data (Predicted)
Experimental ¹³C NMR data for 3-Chloro-5-nitrotoluene is not readily available. The following

chemical shifts are predicted based on the analysis of substituted benzenes and related

nitroaromatic compounds. Aromatic carbons typically resonate in the 110-170 ppm range.

Carbon Assignment Predicted Chemical Shift (δ ppm)

C-5 (C-NO₂) ~148

C-3 (C-Cl) ~135

C-1 (C-CH₃) ~140

C-6 ~125

C-2 ~122

C-4 ~130

-CH₃ ~21

Infrared (IR) Spectroscopy Data (Predicted)
Key IR absorption bands for 3-Chloro-5-nitrotoluene are predicted based on the characteristic

frequencies of its functional groups.
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3100-3000 C-H Stretch Aromatic C-H

~1600, ~1500 C=C Stretch Aromatic Ring

~1550-1530 Asymmetric NO₂ Stretch Nitro Group

~1350-1330 Symmetric NO₂ Stretch Nitro Group

~800-700 C-Cl Stretch Chloro Group

Mass Spectrometry (MS) Data (Predicted)
The electron ionization (EI) mass spectrum of 3-Chloro-5-nitrotoluene is expected to show

the following key fragments. The molecular weight of 3-Chloro-5-nitrotoluene is 171.58 g/mol

.

m/z Proposed Fragment Ion Notes

171/173 [M]⁺

Molecular ion peak with

isotopic pattern for one

chlorine atom.

125/127 [M - NO₂]⁺ Loss of the nitro group.

90 [M - NO₂ - Cl]⁺ Subsequent loss of chlorine.

77 [C₆H₅]⁺ Phenyl cation fragment.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 3-Chloro-5-
nitrotoluene. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol
Sample Preparation:
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Dissolve approximately 10-20 mg of 3-Chloro-5-nitrotoluene in 0.6-0.7 mL of deuterated

chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 500 MHz NMR Spectrometer

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: Standard single-pulse sequence

Spectral Width: -2 to 12 ppm

Number of Scans: 16-32

Relaxation Delay: 1.0 s

¹³C NMR Acquisition:

Spectrometer: 125 MHz NMR Spectrometer

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: Proton-decoupled pulse sequence

Spectral Width: 0 to 200 ppm

Number of Scans: 1024 or more, depending on sample concentration

Relaxation Delay: 2.0 s
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FTIR Spectroscopy Protocol
Sample Preparation:

For solid samples, the KBr pellet method is recommended. Mix a small amount of finely

ground 3-Chloro-5-nitrotoluene (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr).

Press the mixture into a transparent pellet using a hydraulic press.

FTIR Acquisition:

Spectrometer: Fourier Transform Infrared Spectrometer

Accessory: Transmission holder

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Background: A background spectrum of a pure KBr pellet should be recorded and

subtracted from the sample spectrum.

Mass Spectrometry Protocol
Sample Introduction:

Introduce a dilute solution of 3-Chloro-5-nitrotoluene in a volatile organic solvent (e.g.,

methanol or dichloromethane) via direct infusion or through a gas chromatograph (GC-

MS).

MS Acquisition (Electron Ionization - EI):

Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV
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Mass Range: m/z 40-300

Source Temperature: 200-250 °C

Scan Speed: 1000 amu/s

Workflow and Data Relationships
The following diagrams illustrate the overall workflow for the spectroscopic characterization of

3-Chloro-5-nitrotoluene and the logical relationships between the different spectroscopic

techniques.
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Caption: Workflow for Spectroscopic Characterization.
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Caption: Relationship between Spectroscopic Data and Molecular Structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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